Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
The compound “Ethyl 4-((4-((4-(4-isopropylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a structural analog of the alkaloid Thiosporine B . It adopts a near-planar V-shaped conformation, which is consolidated by intramolecular N—H N and C—H O hydrogen bonds .
Molecular Structure Analysis
Both molecules of this compound adopt a near-planar V-shaped conformation, which is consolidated by intramolecular N—H N and C—H O hydrogen bonds . The bond-length distributions within the thiazole rings of the molecules are almost identical, indicating some degree of delocalization .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research led by Başoğlu et al. (2013) introduced a microwave-assisted synthesis approach for producing compounds containing the piperazine-1-carboxylate moiety. These compounds were evaluated for their antimicrobial, anti-lipase, and anti-urease activities, revealing that some exhibited good to moderate antimicrobial activity against tested microorganisms, with two compounds showing anti-urease activity and four displaying anti-lipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Novel Carbazole Derivatives
Sharma, Kumar, and Pathak (2014) synthesized novel carbazole derivatives starting from carbazole. These derivatives were evaluated for their antibacterial, antifungal, and anticancer activities, demonstrating significant activity against Human Breast Cancer Cell Line MCF7 and notable antibacterial and antifungal properties (Sharma, Kumar, & Pathak, 2014).
Thiazole-Aminopiperidine Hybrids as GyrB Inhibitors
A study by Jeankumar et al. (2013) reported the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB. One compound, in particular, demonstrated promising activity across various assays, highlighting its potential as an antitubercular agent (Jeankumar et al., 2013).
Benzofuran and Benzo[d]isothiazole Derivatives
Research by Reddy et al. (2014) focused on synthesizing benzofuran and benzo[d]isothiazole derivatives to inhibit Mycobacterium tuberculosis DNA GyrB. Among the compounds, one emerged as a potent inhibitor, offering insights into the molecular interaction with DNA gyrase B subunit (Reddy et al., 2014).
One-Pot Synthesis of Piperazine Derivatives
Fang and Wei (2012) developed an efficient one-pot method for synthesizing piperazine derivatives with potential pharmaceutical applications. This domino three-component process highlights the versatility of piperazine moieties in creating diverse and complex heterocyclic structures (Fang & Wei, 2012).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole could potentially be influenced by environmental factors .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S2/c1-4-35-26(32)29-13-15-30(16-14-29)37(33,34)22-11-9-21(10-12-22)24(31)28-25-27-23(17-36-25)20-7-5-19(6-8-20)18(2)3/h5-12,17-18H,4,13-16H2,1-3H3,(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMPSHUSOOSYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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